![molecular formula C5H10N2O8 B157228 Pentaerythritol dinitrate CAS No. 1607-01-8](/img/structure/B157228.png)
Pentaerythritol dinitrate
Overview
Description
Pentaerythritol dinitrate is a derivative of pentaerythritol, which is a building block for the synthesis and production of explosives, plastics, paints, appliances, cosmetics, and many other commercial products . The tetranitrate version of pentaerythritol, known as Pentaerythritol tetranitrate (PETN), is a nitrate ester of pentaerythritol that possesses explosive properties. It is recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina .
Synthesis Analysis
Pentaerythritol tetranitrate (PETN) is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2). The reacting solution is chilled to precipitate the PETN. It is then filtered out, washed, dried, and recrystallized to produce a colorless crystalline material .Molecular Structure Analysis
The molecular formula of Pentaerythritol dinitrate is C5H10N2O8 . The tetranitrate version, PETN, has the chemical formula C5H8N4O12 .Chemical Reactions Analysis
PETN is a nitrate ester with high sensitivity to explosion and is commonly used for military, industrial, and even medical purposes . The gaseous by-products released in the PETN explosion are directly related to the activation medium .Physical And Chemical Properties Analysis
Pentaerythritol is a colorless to white, crystalline, odorless powder . The tetranitrate version, PETN, has a molecular weight of 316.1366 .Mechanism of Action
Safety and Hazards
Future Directions
PETN was studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .
properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-nitrooxypropyl] nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O8/c8-1-5(2-9,3-14-6(10)11)4-15-7(12)13/h8-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHCLPXMPQXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936369 | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol dinitrate | |
CAS RN |
1607-01-8 | |
Record name | Pentaerythritol dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAERYTHRITOL DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U685G1XE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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